Iaa-葡萄糖

描述

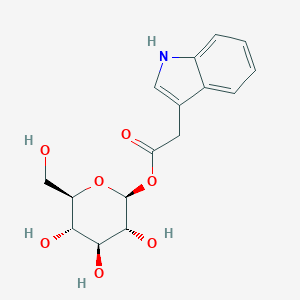

1-O-(indol-3-ylacetyl)-beta-D-glucose is an indoleacetic acid ester conjugate and an indolyl carbohydrate. It derives from a beta-D-glucose.

科学研究应用

在植物发育中的作用

Iaa-葡萄糖在植物发育中起着至关重要的作用。它被认为是活性植物激素吲哚-3-乙酸 (IAA) 的储存形式。IAA 共轭的主要形式是低分子量酯或酰胺形式 . 生长素共轭的功能主要通过合成或水解基因的突变体分析来阐明 .

抗植物毒性

已发现 Iaa-葡萄糖通过激活 UDP-葡萄糖基转移酶来保护水稻幼苗免受羟基脲诱导的植物毒性 . 这与降低的 H2O2 和丙二醛 (MDA) 含量以及改善的抗氧化酶活性有关 .

在激素代谢复合体中的作用

玉米甜玉米籽粒中导致吲哚-3-乙酸 (IAA) 酯共轭的一系列反应中的第一个化合物是酰基烷基缩醛,1-O-吲哚-3-乙酰基-β-D-葡萄糖 (1-O-IAGlu) . 催化 1-O-IAGlu 合成和 1-O、4-O 和 6-O-IAGlu 水解的酶作为激素代谢复合体分离 .

在克服植物育种中不相容性方面的作用

建议在花生属植物中广泛杂交中,早期授粉后应用含有生长素、细胞分裂素和赤霉素的激素混合物(包括 Iaa-葡萄糖)可以克服不相容的障碍 .

在吲哚衍生物合成中的作用

Iaa-葡萄糖可用于合成具有抗癌活性或其他生物活性的化合物的前体 .

在酶促合成中的作用

作用机制

Target of Action

The primary target of IAA-Glucose is the enzyme UDP-glucosyltransferases (UGT84B1) . This enzyme catalyzes the reaction of free Indole-3-acetic acid (IAA) with glucose to generate IAA-Glucose .

Mode of Action

IAA-Glucose is formed when the enzyme UGT84B1 catalyzes the reaction of free IAA with glucose . This process is a key mechanism for regulating free IAA levels in monocots . The formation of IAA-Glucose helps maintain the balance of endogenous IAA, which is crucial for plant growth and development .

Biochemical Pathways

IAA-Glucose plays a significant role in the auxin homeostasis pathway. The principal auxin degradation pathways in plants include oxidation by the Arabidopsis thaliana gene DIOXYGENASE FOR AUXIN OXIDATION 1/2 (AtDAO1/2) and conjugation by Gretchen Hagen3s (GH3s) . IAA-Glucose is part of the conjugation process .

Pharmacokinetics

The pharmacokinetics of IAA-Glucose in plants involves its synthesis through the action of the UGT84B1 enzyme . .

Result of Action

The formation of IAA-Glucose results in altered plant architecture. Overexpression of the gene encoding for the enzyme that catalyzes the formation of IAA-Glucose (OsIAAGLU) in rice resulted in increased number of tillers and leaf angle, decreased plant height and panicle length, and altered root gravitropism . Moreover, it led to reduced sensitivity to IAA/NAA .

Action Environment

The action of IAA-Glucose is influenced by various environmental factors. For instance, the expression of OsIAAGLU, the gene encoding the enzyme that catalyzes the formation of IAA-Glucose, can be induced by IAA and NAA . .

生化分析

Biochemical Properties

The 1-O-Indol-3-ylacetyl-beta-D-glucose is a cytosol-localized protein that catalyzes the reaction of free IAA with glucose to generate IAA-glucose . This process is an important mechanism of regulating free IAA levels in monocots . The expression of 1-O-Indol-3-ylacetyl-beta-D-glucose can be induced by IAA and NAA .

Cellular Effects

Overexpression of 1-O-Indol-3-ylacetyl-beta-D-glucose in rice resulted in altered rice shoot architecture and root gravitropism . The number of tillers and leaf angle was significantly increased with a concomitant decrease in plant height and panicle length in the transgenic rice lines overexpressing 1-O-Indol-3-ylacetyl-beta-D-glucose compared to the wild-type (WT) plants .

Molecular Mechanism

1-O-Indol-3-ylacetyl-beta-D-glucose could play a regulatory role in IAA homeostasis and rice architecture . Overexpression of 1-O-Indol-3-ylacetyl-beta-D-glucose leads to declined endogenous IAA content, as well as upregulated auxin synthesis genes and reduced expression of auxin-responsive genes .

Temporal Effects in Laboratory Settings

It is known that overexpression of 1-O-Indol-3-ylacetyl-beta-D-glucose resulted in reduced sensitivity to IAA/NAA and altered gravitropic response of the roots in the transgenic plants .

Metabolic Pathways

1-O-Indol-3-ylacetyl-beta-D-glucose is involved in the metabolic pathways of IAA, a key plant hormone. It interacts with enzymes and cofactors in these pathways to regulate IAA homeostasis .

Subcellular Localization

1-O-Indol-3-ylacetyl-beta-D-glucose is a cytosol-localized protein

生物活性

1-O-Indol-3-ylacetyl-beta-D-glucose (1-O-IAGlu) is a glycoside compound derived from indole-3-acetic acid (IAA) and is predominantly found in maize (Zea mays). This compound plays a significant role in plant physiology, particularly in the regulation of growth and development through its interactions with auxins, which are critical plant hormones.

Chemical Structure and Synthesis

The molecular formula of 1-O-IAGlu is CHNO, with a molecular weight of approximately 337.32 g/mol. The compound consists of an indole moiety linked to a beta-D-glucose unit via an acetyl group. It can be synthesized through both enzymatic and chemical methods:

- Enzymatic Synthesis : The enzyme UDP-glucose:indol-3-ylacetate glucosyl-transferase catalyzes the formation of 1-O-IAGlu from IAA and UDP-glucose, primarily occurring in the liquid endosperm of corn kernels .

- Chemical Synthesis : Various chemical methods can also yield 1-O-IAGlu, allowing for controlled production conditions that ensure high purity and yield.

Biological Functions

1-O-IAGlu serves multiple biological functions within plant systems:

- Auxin Storage and Transport : It acts as a storage form of IAA, facilitating its transport and controlled release within the plant. This regulation is crucial for maintaining IAA homeostasis, which is essential for various growth processes .

- Regulation of Plant Growth : By modulating the levels of free IAA, 1-O-IAGlu influences plant development, including cell elongation and differentiation. Environmental factors such as light, temperature, and nutrient availability can affect its synthesis and degradation.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of related indole derivatives compared to 1-O-IAGlu:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole-3-acetic acid | Simple indole structure without sugar moiety | Directly active auxin; involved in rapid growth response |

| 4-O-(Indole-3-acetyl)-D-glucopyranose | Indole linked to glucose at a different position | Slightly more soluble; potential biomarker for corn |

| Indole-3-butyric acid | Longer aliphatic chain attached to indole | Primarily used in rooting applications |

1-O-IAGlu is unique due to its specific linkage between indole and glucose, enabling it to function effectively as a storage form of auxin while participating in metabolic pathways that regulate plant growth.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of 1-O-IAGlu:

- Regulation of Auxin Levels : Studies indicate that the enzymatic hydrolysis of 1-O-IAGlu can lead to the release of free IAA, demonstrating its role in regulating auxin levels within plants .

- Impact on Plant Development : Experimental models have shown that manipulating the levels of 1-O-IAGlu can significantly influence plant morphology and growth rates, suggesting its potential application in agricultural practices to enhance crop yields .

- Environmental Interactions : Research has demonstrated that environmental stressors can affect the biosynthesis of 1-O-IAGlu, indicating its role in plant responses to abiotic stress .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO7/c18-7-11-13(20)14(21)15(22)16(23-11)24-12(19)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-18,20-22H,5,7H2/t11-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDMMUWDSFASNB-JZYAIQKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173536 | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19817-95-9, 52703-89-6 | |

| Record name | 1-O-(Indol-3′-ylacetyl)-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19817-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Indol-3-ylacetylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-(Indole-3-acetyl)-D-glucopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While IAA-glucose itself might not directly interact with targets like free IAA, its significance lies in its role as a reversible storage form of IAA [, , ]. Enzymes like IAA-glucose hydrolases can cleave IAA-glucose, releasing free IAA, which can then exert its effects on plant growth and development [, , ]. Downstream effects of this free IAA release can include cell elongation, root initiation, and various developmental responses.

A: Molecular Formula: C16H19NO7Molecular Weight: 337.33 g/molSpectroscopic Data: Specific spectroscopic data (NMR, IR, etc.) for IAA-glucose might not be explicitly mentioned in the provided research, although characterization techniques like HPLC and GC-MS have been employed to identify it [].

A: IAA-glucose is synthesized from indole-3-acetic acid (IAA) and UDP-glucose in a reaction catalyzed by the enzyme UDP-glucose:indol-3-ylacetate glucosyltransferase (IAGlu synthase) [, , , ]. This process effectively conjugates IAA, creating a storage form. Degradation of IAA-glucose primarily occurs through enzymatic hydrolysis, facilitated by IAA-glucose hydrolases, releasing free IAA and glucose [, , , ].

A: IAA-glucose metabolism can be influenced by stress conditions. For instance, in Chinese cabbage infected with clubroot disease, the hydrolysis of IAA-glucose increases, potentially contributing to elevated free IAA levels in infected roots []. This suggests a potential role for IAA-glucose in modulating auxin availability during stress responses.

A: Yes, studies have shown that manipulating genes involved in IAA-glucose metabolism can alter plant growth and development. For example, overexpressing the maize IAGlu gene in strawberry enhanced shoot proliferation and root formation in some transgenic clones []. Additionally, overexpressing OsIAGLU in rice affected tiller formation []. These findings underscore the potential of manipulating IAA-glucose metabolism for crop improvement.

A: IAA-glucose exhibits sensitivity to alkaline conditions, making it prone to hydrolysis during extraction and purification procedures if the pH is not carefully controlled [, ]. This highlights the importance of considering compound stability during experimental design.

A: While not specifically mentioned in the provided research, analytical techniques like HPLC coupled with mass spectrometry (HPLC-MS) are commonly employed for the sensitive detection and quantification of IAA-glucose in plant tissues [, ].

A: The study of IAA-glucose is intertwined with the broader research on auxin metabolism and its role in plant growth and development, a field with a rich history dating back over a century. Early work focused on identifying and characterizing auxin conjugates [], gradually unraveling their diverse functions and regulation in plants []. With the advent of molecular biology and genetic tools, researchers gained the ability to manipulate genes involved in IAA-glucose metabolism [, , ], providing deeper insights into its physiological roles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。